Welcome to the BenchChem Online Store!
molecular formula C8H10BrN B1277633 3-Bromophenethylamine CAS No. 58971-11-2

3-Bromophenethylamine

Cat. No. B1277633
M. Wt: 200.08 g/mol
InChI Key: ORHRHMLEFQBHND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06927228B2

Procedure details

5 g (29.1 mmol) of 3-bromoaniline in 500 ml of ether are introduced into a round-bottomed flask under a stream of nitrogen. 4.5 ml (32 mmol) of triethylamine and 15.2 ml (117 mmol) of diethyl sulfate are added. The medium is refluxed for 24 hours and then left for 8 days at room temperature. It is then poured into water and extracted with ether. The organic phase is washed with saturated aqueous sodium chloride solution and is then dried over magnesium sulfate, filtered and evaporated. The residue is purified by chromatography on a column of silica eluted with a heptane/ethyl acetate mixture (95/5) and 2.5 g (43%) of the expected product are obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
15.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)N.[CH2:9]([N:11](CC)CC)[CH3:10].S(OCC)(OCC)(=O)=O.O>CCOCC>[Br:1][C:2]1[CH:3]=[C:4]([CH2:10][CH2:9][NH2:11])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C(N)C=CC1
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
4.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
15.2 mL
Type
reactant
Smiles
S(=O)(=O)(OCC)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The medium is refluxed for 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The organic phase is washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is then dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on a column of silica
WASH
Type
WASH
Details
eluted with a heptane/ethyl acetate mixture (95/5) and 2.5 g (43%) of the expected product
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Details
Reaction Time
8 d
Name
Type
Smiles
BrC=1C=C(C=CC1)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.